molecular formula C16H18N2O8 B3999857 N-(furan-2-ylmethyl)-3-(2-nitrophenoxy)propan-1-amine;oxalic acid

N-(furan-2-ylmethyl)-3-(2-nitrophenoxy)propan-1-amine;oxalic acid

Cat. No.: B3999857
M. Wt: 366.32 g/mol
InChI Key: ACYDHVZOXUPPOW-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-3-(2-nitrophenoxy)propan-1-amine;oxalic acid is a complex organic compound that features a furan ring, a nitrophenoxy group, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-3-(2-nitrophenoxy)propan-1-amine typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the furan-2-ylmethyl intermediate: This can be achieved by reacting furan with a suitable alkylating agent.

    Nitration of phenol: The phenol group can be nitrated using a mixture of concentrated nitric acid and sulfuric acid to form 2-nitrophenol.

    Etherification: The 2-nitrophenol can be reacted with an appropriate halide to form the 2-nitrophenoxy group.

    Amine formation: The final step involves the reaction of the furan-2-ylmethyl intermediate with the 2-nitrophenoxy group in the presence of a suitable amine to form the desired compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, optimized reaction conditions, and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-3-(2-nitrophenoxy)propan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include alkyl halides and acyl chlorides.

Major Products

    Oxidation: Oxidized furan derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Substituted amine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in the development of bioactive molecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-3-(2-nitrophenoxy)propan-1-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(furan-2-ylmethyl)-3-(2-nitrophenoxy)propan-1-amine
  • N-(furan-2-ylmethyl)-3-(2-nitrophenoxy)propan-1-amine;hydrochloride
  • N-(furan-2-ylmethyl)-3-(2-nitrophenoxy)propan-1-amine;acetate

Uniqueness

N-(furan-2-ylmethyl)-3-(2-nitrophenoxy)propan-1-amine is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. Its furan ring, nitrophenoxy group, and amine group can participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-3-(2-nitrophenoxy)propan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4.C2H2O4/c17-16(18)13-6-1-2-7-14(13)20-10-4-8-15-11-12-5-3-9-19-12;3-1(4)2(5)6/h1-3,5-7,9,15H,4,8,10-11H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACYDHVZOXUPPOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OCCCNCC2=CC=CO2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(furan-2-ylmethyl)-3-(2-nitrophenoxy)propan-1-amine;oxalic acid
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N-(furan-2-ylmethyl)-3-(2-nitrophenoxy)propan-1-amine;oxalic acid
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N-(furan-2-ylmethyl)-3-(2-nitrophenoxy)propan-1-amine;oxalic acid
Reactant of Route 4
N-(furan-2-ylmethyl)-3-(2-nitrophenoxy)propan-1-amine;oxalic acid
Reactant of Route 5
N-(furan-2-ylmethyl)-3-(2-nitrophenoxy)propan-1-amine;oxalic acid
Reactant of Route 6
N-(furan-2-ylmethyl)-3-(2-nitrophenoxy)propan-1-amine;oxalic acid

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